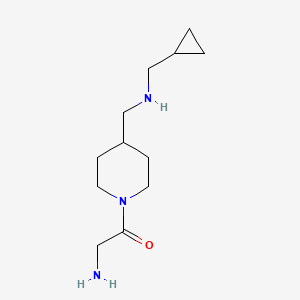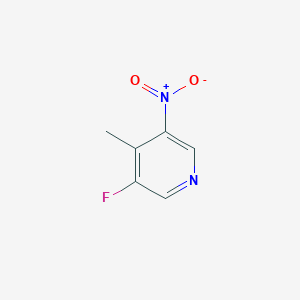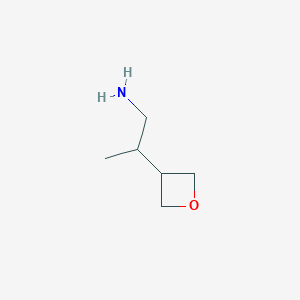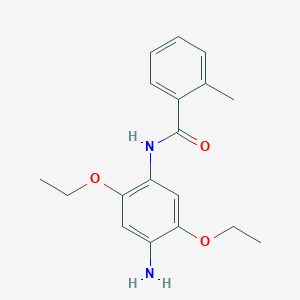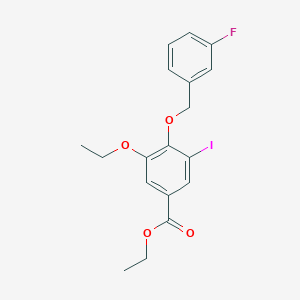
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is an organic compound with a complex structure, characterized by the presence of ethoxy, fluorobenzyl, and iodobenzoate groups
Vorbereitungsmethoden
The synthesis of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process includes:
Starting Materials: The synthesis begins with the preparation of the necessary starting materials, such as ethyl 3-ethoxy-4-hydroxybenzoate and 3-fluorobenzyl bromide.
Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out by reacting the aryl halide (e.g., 3-fluorobenzyl bromide) with the organoboron compound in the presence of a palladium catalyst and a base.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The presence of halogen atoms (iodine) makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can be compared with other similar compounds, such as:
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid: This compound shares a similar structure but lacks the ethyl ester group.
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride: Another related compound, differing in the presence of a benzoyl chloride group instead of the ester group.
Eigenschaften
Molekularformel |
C18H18FIO4 |
|---|---|
Molekulargewicht |
444.2 g/mol |
IUPAC-Name |
ethyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-6-5-7-14(19)8-12/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
SBVMMPKLKGTLCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


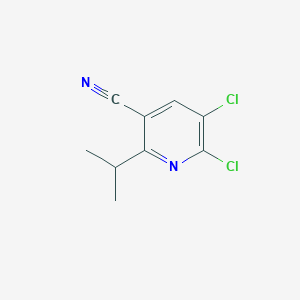

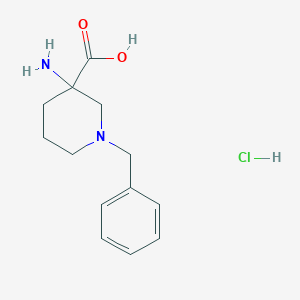

![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)
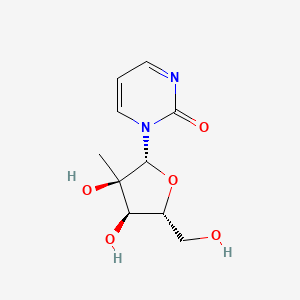

![4-Chloro-1-cyclohexyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15228951.png)
